(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 119924-13-9
VCID: VC8407329
InChI: InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+
SMILES: CN1C=CC=C1C=CC(=O)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid

CAS No.: 119924-13-9

Cat. No.: VC8407329

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid - 119924-13-9

Specification

CAS No. 119924-13-9
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name (E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid
Standard InChI InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+
Standard InChI Key XCNRMRKBMPBEBG-SNAWJCMRSA-N
Isomeric SMILES CN1C=CC=C1/C=C/C(=O)O
SMILES CN1C=CC=C1C=CC(=O)O
Canonical SMILES CN1C=CC=C1C=CC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a five-membered pyrrole ring fused to an acrylic acid group via a conjugated double bond in the E-configuration. The methyl group at the 1-position of the pyrrole ring introduces steric and electronic effects that influence reactivity. Key structural identifiers include:

PropertyValue
IUPAC Name(E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid
Molecular FormulaC8H9NO2\text{C}_8\text{H}_9\text{NO}_2
Molecular Weight151.16 g/mol
SMILES NotationCN1C=CC=C1C=CC(=O)O
InChI KeyXCNRMRKBMPBEBG-SNAWJCMRSA-N

The E-configuration of the acrylic acid moiety is critical for its planar geometry, enabling π-π stacking interactions in supramolecular assemblies .

Synthesis and Manufacturing Protocols

Synthetic Pathways

The synthesis of (2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid typically involves condensation reactions, though detailed protocols remain proprietary. A plausible route parallels the Paal-Knorr pyrrole synthesis, where a 1,4-diketone reacts with a methylamine derivative to form the pyrrole core. Subsequent Knoevenagel condensation with malonic acid introduces the acrylic acid group .

Hypothetical Synthesis Steps:

  • Pyrrole Formation: Reaction of acetylacetone with methylamine under acidic conditions yields 1-methylpyrrole.

  • Knoevenagel Condensation: 1-Methylpyrrole reacts with malonic acid in the presence of pyridine to form the acrylic acid derivative.

  • Purification: Recrystallization or chromatography isolates the E-isomer.

Industrial-Scale Production Challenges

Scalability is hindered by low yields in the Knoevenagel step (~40% in analogous reactions) and the need for stringent stereochemical control. Recent patents suggest microwave-assisted synthesis as a promising method to enhance efficiency .

Chemical Properties and Reactivity

Physicochemical Properties

PropertyValue
SolubilityPartially soluble in polar solvents (e.g., DMSO, ethanol)
Melting PointNot reported
StabilitySensitive to prolonged UV exposure

The acrylic acid group confers acidity (pKa4.7\text{p}K_a \approx 4.7), enabling salt formation with bases like sodium hydroxide.

Reaction Pathways

  • Esterification: Reacts with alcohols to form esters (e.g., ethyl ester, CAS 2769-90-6) .

  • Decarboxylation: Heating above 200°C yields 1-methylpyrrole and carbon dioxide.

  • Electrophilic Substitution: Bromination occurs preferentially at the 4-position of the pyrrole ring.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundMolecular FormulaKey Differences
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acidC15H15NO2\text{C}_{15}\text{H}_{15}\text{NO}_2Bulkier 3-methylbenzyl substituent
Ethyl (2E)-3-(1-methylpyrrol-2-yl)acrylateC8H11NO2\text{C}_{8}\text{H}_{11}\text{NO}_2Esterified carboxylate group

The benzyl-substituted analogue (CAS 1173408-13-3) shows enhanced lipid solubility, making it more suitable for drug delivery. Conversely, the ethyl ester derivative (CAS 2769-90-6) is volatile, favoring gas-phase reactions .

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